Bathophenanthrolinedisulfonic acid,disodium salt hydrate

Beschreibung

Molecular Structure and Functional Groups

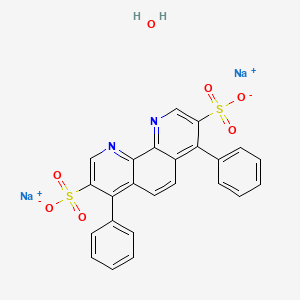

Bathophenanthrolinedisulfonic acid, disodium salt hydrate is a water-soluble derivative of bathophenanthroline (4,7-diphenyl-1,10-phenanthroline). The compound features a central 1,10-phenanthroline nucleus with phenyl substituents at the 4 and 7 positions, each bearing a sulfonate group. These sulfonate groups are neutralized by sodium counter-ions, giving the molecule its ionic character and enhancing its water solubility.

The molecular formula is C₂₄H₁₄N₂Na₂O₆S₂·xH₂O, where x represents the variable number of water molecules in the hydrated form. The anhydrous molecular weight is 536.48 g/mol, while the hydrated forms have correspondingly higher weights depending on the degree of hydration.

The structural components of bathophenanthrolinedisulfonic acid, disodium salt hydrate can be categorized as follows:

| Structural Component | Description | Contribution to Properties |

|---|---|---|

| 1,10-Phenanthroline core | Heterocyclic nitrogen-containing aromatic system | Chelation ability; spectroscopic properties |

| Phenyl groups (positions 4,7) | Aromatic rings connected to the core | Extended conjugation; metal complexation |

| Sulfonate groups | -SO₃⁻ groups on phenyl rings | Water solubility; ionic character |

| Sodium counter-ions | Na⁺ ions | Charge neutralization; solubility |

| Hydration water | Variable number of H₂O molecules | Crystal structure; stability |

The compound's IUPAC name is disodium 4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate hydrate, reflecting its complex molecular architecture. The phenanthroline core provides a rigid, planar structure with two nitrogen atoms positioned to function as a bidentate ligand for metal ion coordination, especially ferrous iron (Fe²⁺).

Spectroscopic Identification (UV-Vis, IR, NMR)

Spectroscopic methods provide essential tools for identifying and characterizing bathophenanthrolinedisulfonic acid, disodium salt hydrate. Each spectroscopic technique offers unique insights into the compound's structure and properties.

UV-Visible Spectroscopy:

Bathophenanthrolinedisulfonic acid, disodium salt hydrate exhibits characteristic absorption patterns in the ultraviolet and visible regions. The compound itself shows an absorbance peak at 197 nm in the deep UV region. However, its UV-visible spectrum in water shows a maximum absorbance (λmax) between 276-284 nm with a specific extinction coefficient (E¹% at 1 cm) of at least 710 at this maximum.

The compound's utility as a colorimetric reagent for metal detection is evident in its distinctive spectral changes upon metal complexation:

| Metal Ion | Complex λmax (nm) | Molar Absorptivity (ε) | Color | Detection Range |

|---|---|---|---|---|

| Fe²⁺ | 535 | 2.24×10⁴ | Red | 0.25-4 ppm |

| Cu⁺ | 483 | 1.23×10⁴ | Orange-red | - |

The ferrous iron complex formation produces a vivid red coloration, making it highly suitable for colorimetric detection with excellent sensitivity. This property enables aqueous iron determination without requiring extraction with organic solvents.

Infrared Spectroscopy:

Infrared spectroscopy serves as an important authentication method for bathophenanthrolinedisulfonic acid, disodium salt hydrate. The IR spectrum shows characteristic absorption bands corresponding to:

- Aromatic C=C stretching vibrations from the phenanthroline core and phenyl rings

- C=N stretching vibrations from the phenanthroline heterocycle

- S=O symmetric and asymmetric stretching from the sulfonate groups

- Na-O interactions

- O-H stretching and bending vibrations from the hydration water molecules

The IR spectrum provides a distinctive fingerprint that confirms the structural integrity of the compound and is commonly used in quality control to verify compound identity.

Nuclear Magnetic Resonance Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about bathophenanthrolinedisulfonic acid, disodium salt hydrate. The ¹H NMR spectrum reveals the aromatic proton signals from both the phenanthroline core and the phenyl substituents.

While specific peak assignments for the disodium salt hydrate are not extensively documented in the literature, NMR analysis is routinely used to confirm structural authenticity of the compound. The proton signals appear primarily in the aromatic region (approximately 7-9 ppm), with characteristic coupling patterns reflecting the compound's symmetry.

Crystallographic Properties (Hydration State, Polymorphism)

Bathophenanthrolinedisulfonic acid, disodium salt hydrate exhibits interesting crystallographic properties, particularly regarding its hydration state and physical characteristics.

Hydration State:

The compound exists as a hydrate with variable water content, reflected in the general formula C₂₄H₁₄N₂Na₂O₆S₂·xH₂O. The degree of hydration can vary, with some commercial preparations standardized as the trihydrate (x=3). Quantitative analysis by Karl Fischer titration typically shows water content in the range of 2-6%.

The water molecules participate in hydrogen bonding with the sulfonate groups and coordinate with sodium ions, contributing to the overall crystal structure stability. The variable hydration state is an important consideration in analytical applications, as it affects the precise molecular weight used in calculations.

Physical Properties:

The crystallographic and physical properties of bathophenanthrolinedisulfonic acid, disodium salt hydrate are summarized in the following table:

The high melting point (>300°C) indicates strong ionic interactions within the crystal lattice and significant molecular stability. The compound appears as a microcrystalline powder that can range in color from white to pink, depending on purity and precise hydration state.

Unlike its parent compound bathophenanthroline, which is soluble in organic solvents, bathophenanthrolinedisulfonic acid, disodium salt hydrate shows high water solubility due to its ionic character but is insoluble in organic solvents. This property makes it particularly valuable for aqueous analytical applications, especially in biological samples where organic solvent extraction would be problematic.

The acid dissociation constants (pKa values of 2.83 and 5.20) reflect the protonation states of the phenanthroline nitrogen atoms, which influence metal coordination behavior under different pH conditions.

While polymorphism has not been extensively reported for this compound, the variable hydration state suggests that different crystalline forms may exist depending on crystallization conditions and environmental factors.

Eigenschaften

IUPAC Name |

disodium;4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O6S2.2Na.H2O/c27-33(28,29)19-13-25-23-17(21(19)15-7-3-1-4-8-15)11-12-18-22(16-9-5-2-6-10-16)20(34(30,31)32)14-26-24(18)23;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCFSBXROICZOX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C(=CN=C4C3=NC=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonation of Bathophenanthroline

The primary synthetic step is the sulfonation of bathophenanthroline to introduce sulfonic acid groups at specific positions on the phenanthroline ring system.

- Starting Material: Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline)

- Sulfonating Agent: Typically sulfuric acid or oleum is used to sulfonate bathophenanthroline, producing bathophenanthrolinedisulfonic acid.

- Reaction Conditions: The sulfonation is carried out under controlled temperature conditions, generally keeping the temperature below 70°C to avoid decomposition or side reactions.

- Neutralization: After sulfonation, the acidic mixture is neutralized with ammonia or a suitable base to form the ammonium salt of bathophenanthrolinedisulfonic acid.

- Removal of Ammonia and Water: The alkaline mixture is heated on a steam bath to remove excess ammonia, followed by vacuum distillation to remove water.

- Ethanol Extraction: The residue is extracted multiple times with boiling 95% ethanol to dissolve the ammonium salt of bathophenanthrolinedisulfonic acid.

- Ion Exchange Purification: The ethanol extracts are passed through a cation exchange resin (e.g., IR-120 in hydrogen form) to remove impurities.

- Final Product: Evaporation of ethanol and dissolution in water followed by neutralization yields the disodium salt hydrate form.

This method was detailed in Cryberg's 1963 study, which remains a foundational reference for the sulfonation and purification process of bathophenanthrolinedisulfonic acid.

Conversion to Disodium Salt Hydrate

- After sulfonation and neutralization to the ammonium salt, the compound is converted to the disodium salt by treatment with sodium hydroxide or sodium carbonate.

- The disodium salt hydrate form is isolated by crystallization from aqueous solution.

- The hydrate form typically contains one molecule of water per formula unit.

Preparation of Bathophenanthrolinedisulfonic Acid Chloride (Intermediate)

In some synthetic routes, the sulfonic acid groups are converted to sulfonyl chlorides to enable further functionalization, such as sulfonamide formation.

- Reagents: Phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) are used for chlorination.

- Procedure: Bathophenanthrolinedisulfonic acid disodium salt is mixed with PCl5 and POCl3 and heated at about 110°C under reflux for several hours.

- Workup: Excess reagents are removed by vacuum distillation, and the crude sulfonyl chloride is purified by benzene washing and chloroform extraction.

- Yield: Approximately 1.8 g of sulfonyl chloride can be obtained from 2.2 g of starting disodium salt.

Synthesis of Sulfonamide Derivatives (Optional Step)

- The sulfonyl chloride intermediate reacts with amino acid esters (e.g., t-butyl esters of glycine or other amino acids) in the presence of triethylamine to form sulfonamide derivatives.

- These derivatives can be used for complexation with metals such as ruthenium.

- The sulfonamide synthesis is conducted at room temperature with stirring, followed by purification steps.

- Saponification of the esters is performed after complex synthesis if needed.

Summary Table of Preparation Steps

Research Findings and Notes

- The sulfonation method described by Cryberg (1963) remains the most cited and reliable procedure for preparing bathophenanthrolinedisulfonic acid and its salts.

- The sulfonyl chloride intermediate preparation is critical for introducing functional groups such as sulfonamides, which are useful in coordination chemistry and complex formation with metals like ruthenium.

- Purification steps involving ion exchange resins and solvent extraction ensure high purity (≥98%) of the disodium salt hydrate, suitable for analytical and synthetic applications.

- The melting point of the final disodium salt hydrate is above 300°C, indicating high thermal stability.

Analyse Chemischer Reaktionen

Types of Reactions

Bathophenanthrolinedisulfonic acid, disodium salt hydrate undergoes several types of chemical reactions, including:

Complexation: Forms complexes with metals such as iron and palladium.

Oxidation: Participates in catalytic oxidation reactions, such as the oxidation of 2-hexanol.

Common Reagents and Conditions

Reagents: Chlorosulfonic acid, distilled water, metals (e.g., iron, palladium).

Conditions: Heating, stirring, and controlled addition of reagents.

Major Products

Iron Complexes: Used for colorimetric detection of iron.

Palladium Complexes: Utilized in catalytic oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

BPS is primarily utilized in analytical chemistry for the detection and quantification of metal ions, particularly iron. Its ability to form stable complexes with ferrous ions makes it invaluable in various analytical methods:

- Colorimetric Analysis : BPS serves as a colorimetric reagent for iron detection in aqueous samples, allowing for accurate measurements without the need for solvent extraction .

- Complexometric Titrations : It acts as a chelating agent in complexometric titrations, aiding researchers in determining metal ion concentrations effectively .

Data Table: Analytical Applications of BPS

| Application | Methodology | Key Benefits |

|---|---|---|

| Iron Detection | Colorimetric Analysis | No solvent extraction required |

| Metal Ion Quantification | Complexometric Titrations | High accuracy and reliability |

| Spectrophotometry | UV-Vis Spectroscopy | Sensitive detection of low iron concentrations |

Environmental Monitoring

BPS plays a crucial role in environmental science, particularly in assessing water quality:

- Detection of Heavy Metals : It is used to monitor ferrous ions in water samples, providing essential data for environmental assessments and pollution control .

- Water Quality Testing : BPS is effective in detecting iron levels, which is critical for evaluating the health of aquatic ecosystems.

Case Study: Water Quality Assessment

A study conducted on river water samples demonstrated the effectiveness of BPS in detecting iron contamination. The results indicated significant correlations between BPS readings and known pollution sources, highlighting its utility in environmental monitoring.

Food Industry

In the food industry, BPS is employed to assess the iron content in food products:

- Nutritional Labeling Compliance : It helps food scientists ensure that products meet safety standards and nutritional labeling requirements by accurately measuring iron levels .

Data Table: Food Industry Applications

| Application | Methodology | Key Benefits |

|---|---|---|

| Iron Content Assessment | Colorimetric Analysis | Ensures compliance with nutritional standards |

Pharmaceutical Research

BPS is significant in pharmaceutical research, particularly concerning iron-related diseases:

- Anemia Studies : It aids researchers in studying conditions like anemia by providing insights into iron metabolism and deficiency .

- Drug Development : BPS is used in formulating metal-based drugs, enhancing their efficacy through effective metal ion coordination .

Case Study: Anemia Research

Research involving BPS has contributed to understanding the biochemical pathways affected by iron deficiency, leading to potential therapeutic approaches for anemia treatment.

Material Science

In material science, BPS is utilized for synthesizing novel materials:

- Nanotechnology : It facilitates the development of sensors and nanomaterials where precise iron detection is crucial .

- Catalysis : BPS plays a vital role in catalytic processes by forming water-soluble complexes with transition metals, enhancing reaction efficiency .

Data Table: Material Science Applications

| Application | Methodology | Key Benefits |

|---|---|---|

| Synthesis of Nanomaterials | Chemical Synthesis | Enables precise control over material properties |

| Catalytic Reactions | Coordination Chemistry | Improves reaction rates and selectivity |

Wirkmechanismus

The primary mechanism of action for bathophenanthrolinedisulfonic acid, disodium salt hydrate involves its ability to form complexes with metal ions. For example, it forms a complex with Fe2+, making the iron unavailable to Fe2+ transporters and inhibiting the transport of iron into chloroplasts . This property is crucial for its use in iron detection and chelation studies.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Solubility : Highly water-soluble due to sulfonate groups and disodium salt form .

- Function : A chelating agent selective for ferrous ions (Fe²⁺) , forming a stable red-colored complex (λₐᵦₛ = 535 nm) for spectrophotometric detection .

- Applications :

Comparison with Structurally and Functionally Similar Compounds

Bathocuproinedisulfonic Acid Disodium Salt Hydrate (CAS 52698-84-7)

Structural Differences :

Functional Contrast :

Ferrozine (3-(2-Pyridyl)-5,6-bis(4-sulfophenyl)-1,2,4-triazine Disodium Salt)

Ethylenediaminetetraacetic Acid (EDTA)

| Property | BPS | EDTA |

|---|---|---|

| Chelation Specificity | Selective for Fe²⁺ | Broad-spectrum (Ca²⁺, Mg²⁺, Fe³⁺, etc.) |

| Complex Stability | Log K (Fe²⁺) = 21.3 | Log K (Fe³⁺) = 25.1 |

| Solubility | Higher in aqueous solutions | Limited solubility in neutral pH |

BPS in Iron Homeostasis Studies

- In carbon nanotube toxicity studies, BPS enabled quantification of iron sequestration in liver and spleen tissues .

BPS in Click Chemistry

BCS in Copper Assays

- BCS selectively detected Cu⁺ in fungal cultures, differentiating Cu⁺-dependent metabolic responses from Fe²⁺ pathways .

Biologische Aktivität

Bathophenanthrolinedisulfonic acid, disodium salt hydrate (BPS) is a chelating agent primarily recognized for its role in the detection and quantification of iron in various biological and environmental samples. Its ability to form stable complexes with ferrous ions makes it an invaluable tool in analytical chemistry, particularly in colorimetric assays.

- Molecular Formula : C₁₄H₁₄N₂Na₂O₆S₂

- Molecular Weight : 536.487 g/mol

- Melting Point : 300 °C

- Solubility : Soluble in water (100 mg/mL) .

Biological Activity

BPS exhibits significant biological activity, particularly through its iron-chelating properties. This section explores its effects on cellular processes, particularly in yeast and plant systems, as well as its applications in various assays.

Iron Chelation Mechanism

BPS acts as a specific chelator for Fe²⁺ ions, inhibiting their transport into cells, which is crucial for studies on iron metabolism. This property has been utilized to explore the effects of iron deficiency on translation initiation and ribosomal activity in yeast:

- Case Study : A study demonstrated that BPS treatment led to a marked decrease in polysome abundance, indicating a global repression of translation under iron-deficient conditions. The Gcn2-eIF2α pathway was implicated in this repression, highlighting the interplay between iron availability and protein synthesis .

Applications in Plant Biology

BPS is also employed in plant biology to assess iron levels and understand its role in plant growth:

- Quantification Method : A method involving wet acid digestion followed by a colorimetric assay using BPS allows for the quantification of iron in plant tissues. The resulting Fe²⁺-BPS complex exhibits a distinct absorbance at 535 nm, facilitating accurate measurements .

Research Findings

The following table summarizes key research findings related to the biological activity of BPS:

Q & A

Q. What is the role of bathophenanthrolinedisulfonic acid disodium salt hydrate in quantifying Fe(II) ions in biological systems?

Bathophenanthrolinedisulfonic acid (BPS) forms a stable, water-soluble magenta-colored complex with Fe(II), enabling spectrophotometric quantification at 535 nm (ε = 22.14 mM⁻¹ cm⁻¹). A standardized protocol involves incubating samples (e.g., plant roots or tissue homogenates) in a solution containing 0.1 mM BPS, 0.5 mM CaSO₄, and 100 µM Fe-EDTA at pH 5.5 for 1 hour under dark conditions . The method is critical for studying iron homeostasis in Arabidopsis and mammalian systems, where Fe(II) levels correlate with redox stress or nutrient deficiency .

Q. How should BPS solutions be prepared and stored to ensure stability in metal-chelation assays?

BPS is water-soluble (100 mg/mL yields a clear yellow solution) but may form hazy suspensions if impurities are present. For long-term storage, prepare stock solutions in degassed, deionized water (pH 6–8) and store at 4°C in amber vials to prevent photodegradation. Precipitates due to oxidation can be removed via centrifugation (10,000 × g, 5 min) .

Q. What safety precautions are required when handling BPS in laboratory settings?

BPS is classified as a combustible solid (storage code: 11) and requires handling with nitrile gloves, N95 masks, and eye protection. Avoid skin/eye contact (S24/25 hazard code) and work in a fume hood when preparing concentrated solutions. Contaminated waste should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can BPS be integrated into click chemistry protocols for synthesizing trisubstituted ligands?

In Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), BPS acts as a secondary ligand to stabilize Cu(I), enhancing reaction efficiency. A typical procedure uses 10 mM BPS co-catalyst with 50 µM CuSO₄ and 1 M ascorbic acid in degassed Tris/HCl buffer (pH 8.6). Microwave irradiation (15 min, 60°C) achieves >95% yield of trisubstituted triazole products . This method is critical for synthesizing telomeric G-quadruplex-binding ligands with high selectivity .

Q. What experimental factors cause variability in BPS-Fe(II) complex absorbance readings, and how can they be resolved?

Contradictions in UV-Vis data (e.g., lower-than-expected absorbance) may arise from:

- pH mismatches : Optimal complexation occurs at pH 5.5–6.0. Use 0.1 M MES buffer to stabilize pH .

- Interfering ions : Cu(I) or Zn(II) compete with Fe(II). Pre-treat samples with 1 mM EDTA to chelate divalent cations .

- Photobleaching : Limit light exposure during incubation. Use opaque containers or wrap tubes in foil .

Validate results with internal standards (e.g., FeSO₄·7H₂O) and repeat assays in triplicate.

Q. How does BPS enhance catalytic activity in Pd-based oxidation reactions?

BPS forms water-soluble Pd(II)-BPS complexes that catalyze 2-hexanol oxidation to 2-hexanone. The disulfonic acid groups improve solubility in polar solvents (e.g., DMSO/water mixtures), while the phenanthroline backbone stabilizes the Pd center. Kinetic studies show a turnover frequency (TOF) of 120 h⁻¹ at 60°C with 5 mol% catalyst loading. Optimize by adjusting BPS:Pd molar ratios (2:1 to 4:1) and monitoring reaction progress via GC-MS .

Q. What methodologies are used to quantify non-heme iron in tissues using BPS?

Tissue samples are digested in 10% trichloroacetic acid/3M HCl (65°C, 20 hrs), then centrifuged. Supernatants are mixed with BPS-thioglycolic acid buffer (0.02% BPS, 0.2% thioglycolic acid, saturated sodium acetate). Absorbance at 535 nm is calibrated against Fe standards (0–25 µg/mL). This assay is critical for studying iron dysregulation in COPD models .

Methodological Considerations for Complex Systems

Q. How to design a dual-ligand system with BPS for selective metal sensing?

Combine BPS with EDTA or citric acid to create competitive binding assays. For example, in Fe(II)/Fe(III) speciation, BPS selectively chelates Fe(II), while EDTA binds Fe(III). Adjust pH (4.0–7.0) and ligand concentrations to achieve a detection limit of 0.1 µM Fe(II). Validate using ICP-MS .

Q. What are the limitations of BPS in high-salinity environments?

High ionic strength (>500 mM NaCl) reduces BPS-Fe(II) complex stability due to charge screening. Mitigate by diluting samples or using lower buffer concentrations (e.g., 10 mM Tris vs. 100 mM). Alternatively, replace BPS with desferrioxamine for saline-compatible assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.